molecular formula C21H23NO3S B1613947 4'-Carboethoxy-2-thiomorpholinomethyl benzophenone CAS No. 898781-64-1

4'-Carboethoxy-2-thiomorpholinomethyl benzophenone

Cat. No.: B1613947
CAS No.: 898781-64-1
M. Wt: 369.5 g/mol
InChI Key: CHNTVUOTRHCYRP-UHFFFAOYSA-N
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Description

4’-Carboethoxy-2-thiomorpholinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H23NO3S It is characterized by the presence of a benzophenone core substituted with a thiomorpholine ring and a carboethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-2-thiomorpholinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. Benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.

    Introduction of Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction. Benzophenone is reacted with thiomorpholine in the presence of a base such as sodium hydride to form the thiomorpholinomethyl derivative.

    Carboethoxy Group Addition: The final step involves the esterification of the compound with ethyl chloroformate to introduce the carboethoxy group. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4’-Carboethoxy-2-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4’-Carboethoxy-2-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The carboethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4’-Carboethoxy-2-morpholinomethyl benzophenone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    4’-Carboethoxy-2-piperidinomethyl benzophenone: Contains a piperidine ring instead of a thiomorpholine ring.

    4’-Carboethoxy-2-pyrrolidinomethyl benzophenone: Features a pyrrolidine ring in place of the thiomorpholine ring.

Uniqueness

4’-Carboethoxy-2-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in unique interactions, potentially enhancing the compound’s reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-2-25-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNTVUOTRHCYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643811
Record name Ethyl 4-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-64-1
Record name Ethyl 4-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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